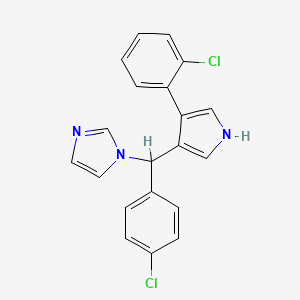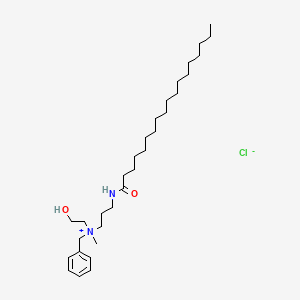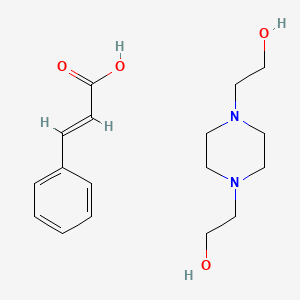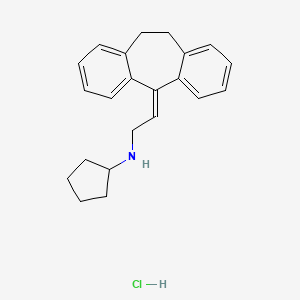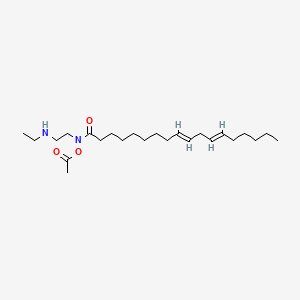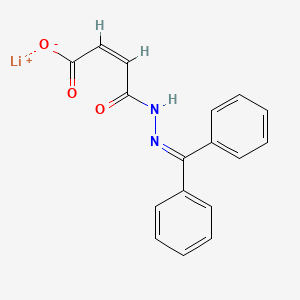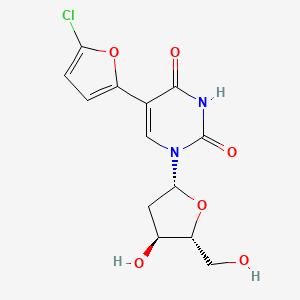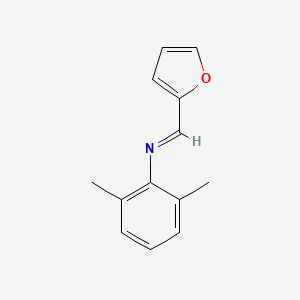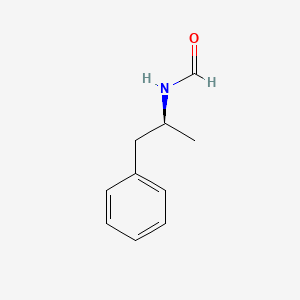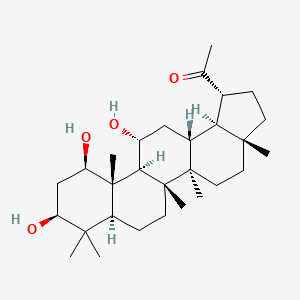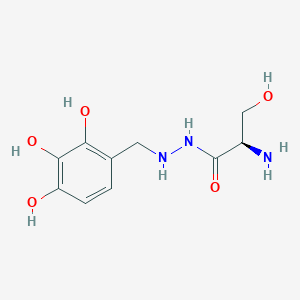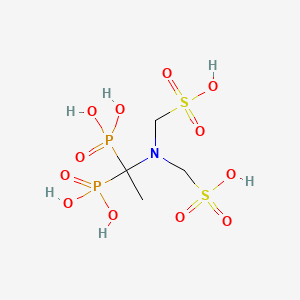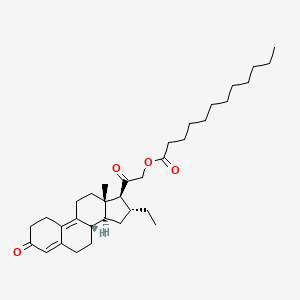
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate is a synthetic steroid compound It is characterized by its complex structure, which includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate involves multiple steps, starting from simpler steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Esterification: Formation of ester bonds, particularly the laurate ester.
Ethylation: Addition of ethyl groups to the steroid backbone.
Cyclization: Formation of the characteristic ring structures.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include modified steroids with different functional groups, which can be further used in various applications.
Aplicaciones Científicas De Investigación
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and hormonal activities.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate involves its interaction with specific molecular targets, such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include hormone signaling and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione
- 16alpha-Methyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione
Uniqueness
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate is unique due to its specific ethyl and laurate groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds.
Propiedades
Número CAS |
85391-73-7 |
|---|---|
Fórmula molecular |
C34H52O4 |
Peso molecular |
524.8 g/mol |
Nombre IUPAC |
[2-[(8S,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dodecanoate |
InChI |
InChI=1S/C34H52O4/c1-4-6-7-8-9-10-11-12-13-14-32(37)38-23-31(36)33-24(5-2)22-30-29-17-15-25-21-26(35)16-18-27(25)28(29)19-20-34(30,33)3/h21,24,29-30,33H,4-20,22-23H2,1-3H3/t24-,29-,30+,33-,34+/m1/s1 |
Clave InChI |
YKMPUMBCRKUJRK-ODMVDYRZSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)CC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(=O)C1C(CC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



